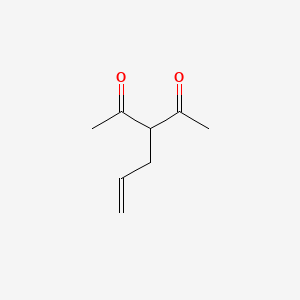

3-ALLYLPENTANE-2,4-DIONE

Description

Structural Classification within Beta-Diketones

3-Allylpentane-2,4-dione belongs to the class of organic compounds known as β-diketones (beta-diketones). solubilityofthings.com This classification is defined by the presence of two ketone functional groups separated by a single carbon atom, the α-carbon. The systematic IUPAC name for this compound is 3-prop-2-enylpentane-2,4-dione. nih.gov The core structure is pentane-2,4-dione (commonly known as acetylacetone), which is substituted at the third carbon position with an allyl group (–CH2–CH=CH2). nih.gov

A crucial characteristic of β-diketones, including this compound, is the phenomenon of keto-enol tautomerism. This involves a chemical equilibrium between the diketo form and its corresponding enol form. encyclopedia.pub The enol form is characterized by a hydroxyl group bonded to a doubly bonded carbon atom (C=C-OH). encyclopedia.pub This tautomerism is a key factor influencing the compound's reactivity, allowing it to act as a nucleophile in various reactions. masterorganicchemistry.com The equilibrium between the keto and enol forms can be influenced by factors such as the solvent and temperature. researchgate.netresearchgate.net In polar solvents, the equilibrium tends to shift towards the keto tautomer. researchgate.net

Strategic Importance as a Synthetic Intermediate

The dual functionality of the diketone and the presence of the allyl group make this compound a highly versatile synthetic intermediate. solubilityofthings.com It serves as a valuable building block for the synthesis of more complex molecules. solubilityofthings.com

Several synthesis methods for this compound have been reported. A common approach involves the C-alkylation of acetylacetone (B45752). researchgate.net One specific method describes the reaction of acetylacetone with allyl bromide in the presence of anhydrous potassium carbonate in acetone (B3395972), refluxed overnight. rsc.org Another reported synthesis uses sodium metal as a base in toluene (B28343). rsc.org The yield of this reaction can be high, with one source reporting a 75.2% yield. rsc.org

The reactivity of the allyl group allows for a variety of subsequent transformations. For instance, this compound can undergo hydrosilylation to prepare silylated β-diketone ligands like 3-(3'-triethoxysilylpropyl)pentane-2,4-dione. These modified ligands are then used in the formation of luminescent materials.

Furthermore, this compound is utilized in cascade reactions to produce highly substituted pyrroles. rsc.org It also participates in reactions with primary amines to form β-enaminones, a class of compounds with various applications. researchgate.net In one documented instance, the reaction of this compound with aniline, in the presence of a palladium catalyst, unexpectedly yielded N-phenyl acetamide (B32628) through C-C bond cleavage. daneshyari.com

Interactive Data Table: Synthesis of this compound

| Reactants | Base/Catalyst | Solvent | Conditions | Yield |

| Acetylacetone, Allyl bromide | Anhydrous potassium carbonate | Acetone | Reflux overnight at 80°C | 90% rsc.org |

| Acetylacetone, Allyl bromide | Sodium metal | Toluene | Stirred at 120°C for 1 hour | 75.2% rsc.org |

| Acetylacetone, Allyl chloride + KI | - | Methyl isobutyl ketone (MIBK) | >360 min | ~50% researchgate.net |

Scope and Research Significance of the Compound

The research significance of this compound extends across various fields of chemistry. Its ability to form stable chelate complexes with a wide range of metal ions is a particularly important property. researchgate.net The enolic form of β-diketones readily coordinates with metals to form bidentate chelates. researchgate.netresearchgate.net

These metal complexes have found applications in materials science and catalysis. For example, copper, nickel, and cobalt complexes of this compound have been synthesized and their thermal properties investigated. researchgate.net Specifically, cobalt(II) complexes have been shown to initiate the radical polymerization of methyl methacrylate (B99206), leading to the formation of branched, thermostable polymers. researchgate.netonu.edu.ua The incorporation of the β-diketonate fragments into the polymer chain facilitates the grafting of side chains. onu.edu.ua

The compound has also been used in the synthesis of rhodium(I) complexes. niscpr.res.in Interestingly, attempts to achieve allylation of the methine proton of the β-diketonato ligand in rhodium(I) carbonyl complexes with allyl bromide resulted in the replacement of a carbonyl group by the allyl bromide, forming π-allyl rhodium(I) complexes instead. niscpr.res.in

The development of luminescent materials is another area where this compound plays a role. It serves as an ancillary ligand in the synthesis of iridium(III) complexes used in phosphorescent materials. rsc.org Additionally, its derivatives are used to create europium(III)-doped silica (B1680970) films with luminescent properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H12O2 nih.gov |

| Molecular Weight | 140.18 g/mol nih.gov |

| IUPAC Name | 3-prop-2-enylpentane-2,4-dione nih.gov |

| Synonyms | 3-Allylacetylacetone, 2,4-Pentanedione, 3-(2-propenyl)- nih.govchemspider.com |

| CAS Number | 3508-78-9 chemsynthesis.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-5-8(6(2)9)7(3)10/h4,8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQVCCUJHAORJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188579 | |

| Record name | 2,4-Pentanedione, 3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3508-78-9 | |

| Record name | 2,4-Pentanedione, 3-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003508789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, 3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Allylpentane 2,4 Dione and Its Derivatives

Alkylation Approaches to 3-Allylpentane-2,4-Dione

The fundamental approach for synthesizing this compound is the alkylation of acetylacetone (B45752). This reaction introduces an allyl group onto the central carbon atom of the acetylacetone molecule.

Acetylacetone Allylation with Halides

The most common method for the synthesis of this compound involves the reaction of acetylacetone with an allyl halide, such as allyl bromide or allyl chloride. researchgate.netrsc.org In this nucleophilic substitution reaction, the enolate of acetylacetone, formed in the presence of a base, acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide ion. The use of more reactive but also more expensive iodo and bromo derivatives often leads to higher yields and shorter reaction times. researchgate.net A more cost-effective method involves the in-situ conversion of less expensive chloro derivatives to the more reactive iodo derivatives, a process known as the Finkelstein reaction. researchgate.net

Influence of Base Catalysis (e.g., Potassium Carbonate, Metallic Sodium)

The choice of base is critical in the alkylation of acetylacetone as it is responsible for the deprotonation of the starting material to form the reactive enolate anion. rsc.orggoogle.com

Potassium Carbonate (K₂CO₃): This is a commonly used base for the alkylation of compounds with active methylene (B1212753) groups like acetylacetone. tandfonline.comresearchgate.net It is considered a relatively weak base, which can be advantageous in preventing side reactions. google.com In the presence of potassium carbonate, the reaction can be carried out by simply heating the acetylacetone and allyl halide. tandfonline.com Anhydrous potassium carbonate is often preferred to minimize side reactions. orgsyn.org

Metallic Sodium (Na): A stronger base, such as metallic sodium, can also be employed to generate the sodium salt of acetylacetone (sodium acetylacetonate). atamanchemicals.comrsc.orgwikipedia.org This is achieved by reacting acetylacetone with fresh sodium in an anhydrous solvent like toluene (B28343). rsc.org The resulting sodium acetylacetonate (B107027) is a potent nucleophile that readily reacts with allyl halides. wikipedia.org While effective, the use of metallic sodium requires more stringent anhydrous conditions due to its high reactivity.

The selection between these bases can influence the reaction's efficiency and the distribution of products.

Solvent Effects and Reaction Medium Optimization (e.g., Acetone (B3395972), Toluene, Methyl Isobutyl Ketone)

The solvent plays a crucial role in the alkylation of acetylacetone, influencing reaction rates and yields. The choice of solvent can affect the solubility of reactants and the stability of the intermediate enolate.

A study investigating the synthesis of this compound in various ketone solvents found that the reaction time and yield were dependent on the solvent used. researchgate.net For instance, the use of methyl isobutyl ketone (MIBK) as a solvent has been proposed as it allows for the azeotropic removal of water from the reaction mixture. This is particularly beneficial when using moisture-sensitive alkylating agents. researchgate.net Other commonly used solvents include acetone and toluene. rsc.orgorgsyn.orgdergipark.org.tr Acetone has been shown to give high monomer conversion in polymerization reactions, while toluene has been observed to result in lower conversions. dergipark.org.tr The use of solvent-free conditions has also been explored, which can lead to faster reaction rates and simpler product isolation. organic-chemistry.org

| Solvent | Effect on Reaction |

| Methyl Isobutyl Ketone (MIBK) | Allows for azeotropic removal of water, beneficial for moisture-sensitive reagents. researchgate.net |

| Acetone | A common solvent that can provide good yields. orgsyn.org |

| Toluene | Used in reactions involving metallic sodium. rsc.org |

| Solvent-Free | Can lead to faster reaction rates and easier purification. organic-chemistry.org |

Reaction Kinetic Studies and Yield Enhancement

Optimizing reaction kinetics is key to maximizing the yield of this compound. Factors such as reaction time, temperature, and the nature of the allyl halide all play a significant role.

Research has shown a clear correlation between the type of allyl halide used and the resulting yield and reaction time. researchgate.net For instance, at a reaction temperature of approximately 115°C, the following trend was observed:

| Allyl Halide | Yield (%) | Reaction Time (h) |

| Allyl Iodide | >90 | <1 |

| Allyl Bromide | ~85 | ~2 |

| Allyl Chloride | ~70 | >4 |

This data indicates that the reactivity of the allyl halide directly impacts the efficiency of the synthesis, with iodide being the most reactive.

Furthermore, the choice of solvent and its boiling point (which dictates the reaction temperature) also influences the outcome. When using different ketone solvents, the yield and reaction time for the synthesis of this compound varied as follows:

| Ketone Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |

| Acetone | 56 | ~65 | ~6 |

| Methyl Ethyl Ketone (MEK) | 80 | ~75 | ~4 |

| Methyl Isobutyl Ketone (MIBK) | 116 | >80 | ~2 |

These findings suggest that higher reaction temperatures, enabled by solvents with higher boiling points, can lead to increased yields and shorter reaction times. researchgate.net

Product Isolation and Purification Techniques (e.g., Distillation, Copper Complexation)

Once the synthesis is complete, the desired this compound must be isolated and purified from the reaction mixture. Common techniques include distillation and copper complexation.

Distillation: Fractional distillation is a standard method for purifying the crude product. rsc.orgorgsyn.org The product is collected as an oil at its boiling point, which is approximately 195-196°C. rsc.org However, distillation alone may not be sufficient to separate the desired C-alkylation product from any O-alkylation byproducts. researchgate.net

Copper Complexation: A more selective purification method involves the formation of a copper(II) complex. researchgate.netnih.gov β-Diketones like this compound readily form stable chelate complexes with copper ions. e3s-conferences.orgjournalssystem.comresearchgate.net These complexes are often solids that can be precipitated from the reaction mixture, leaving impurities behind. nih.gov The pure C-alkylated product can then be recovered by decomposing the copper complex, typically with a hydrochloric acid solution, followed by extraction into an organic solvent like hexane (B92381). researchgate.net This method has been shown to be effective for purifying various β-diketones. nih.govd-nb.info

Regioselectivity Considerations: C- versus O-Alkylation

A critical aspect of the alkylation of acetylacetone is regioselectivity, as the enolate ion is an ambident nucleophile with two potential sites of attack: the central carbon (C-alkylation) and the oxygen atom (O-alkylation). wikipedia.orgdalalinstitute.com

C-alkylation results in the formation of the desired this compound.

O-alkylation leads to the formation of an enol ether, 4-allyloxypent-3-en-2-one.

The outcome of the reaction, in terms of the C- to O-alkylation ratio, is influenced by several factors, including the nature of the electrophile, the counter-ion (from the base), and the solvent. bipublication.comlibretexts.org Generally, C-alkylation is favored when using "soft" electrophiles, such as alkyl halides. bipublication.com The choice of base also plays a role; for instance, the alkylation of sodium salts of acetylacetone can lead to a shift from carbon to oxygen attack. dalalinstitute.com While both C- and O-alkylation are possible, under many typical synthetic conditions for this compound, C-alkylation is the predominant pathway. rsc.org

Control of Side Reactions and By-product Formation (e.g., Dialkylation)

The alkylation of pentane-2,4-dione (acetylacetone) to produce this compound is often accompanied by side reactions, most notably O-alkylation and dialkylation. The formation of these by-products is highly dependent on the reaction conditions, including the base, solvent, and nature of the metallic cation used to form the enolate.

Dialkylation, the introduction of a second allyl group at the C-3 position, is a significant side reaction. Research has shown that the choice of the alkali metal counter-ion in the acetylacetonate salt plays a crucial role in controlling the ratio of mono- to dialkylation products. For instance, the alkylation of dipotassioacetylacetone with alkyl halides can lead to substantial amounts of the dialkylated product. acs.org This is thought to occur because the initially formed monopotassio salt of the product can be deprotonated by the starting dipotassio salt, creating a new dianion that undergoes further alkylation. acs.org

Conversely, the use of disodio- or dilithioacetylacetone salts can essentially eliminate the formation of dialkylation by-products. acs.org The use of cesium carbonate as a base, however, has been shown to favor the formation of the diallylated product nearly quantitatively when reacting acetylacetone with allyl bromide in dimethylformamide (DMF). researchgate.net

The following table summarizes the effect of the metallic cation on the product distribution in the alkylation of acetylacetone.

| Alkylating Agent | Dianion Salt | Monoalkylation Product (III) Yield (%) | Dialkylation Product (V) Yield (%) |

| Methyl iodide | Dipotassio (I) | 35-46 | 18-26 |

| n-Butyl bromide | Dipotassio (I) | 43-53 | 14-16 |

| n-Octyl bromide | Dipotassio (I) | 51-57 | 14 |

| Benzyl chloride | Dipotassio (I) | 39-41 | 16-22 |

| Allyl bromide | Cesium Carbonate | - | ~100 |

Data sourced from multiple experiments. acs.orgresearchgate.net

Besides C-alkylation, O-alkylation is another common side reaction pathway, leading to the formation of enol ethers. The separation of C-alkylation products from O-alkylation products can be challenging, as they often cannot be separated by simple distillation. researchgate.net In such cases, purification can be achieved by forming a copper complex of the desired C-alkylated β-diketone. The pure this compound can then be recovered by decomposing the copper complex with an acid solution. researchgate.netnih.gov

Advanced Precursor Derivatization Strategies

The reactivity of the allylating agent is a key factor in the synthesis of this compound. Advanced strategies often involve the derivatization of precursors to enhance their reactivity and improve reaction efficiency.

The Finkelstein reaction is a classic and effective method for preparing highly reactive alkyl iodides from less reactive alkyl chlorides or bromides. byjus.comwikipedia.org This SN2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in a solvent like acetone. wikipedia.org The reaction equilibrium is driven forward by the precipitation of the poorly soluble sodium chloride (NaCl) or sodium bromide (NaBr) in acetone, in accordance with Le Châtelier's principle. wikipedia.orgdoubtnut.com

A study demonstrated the efficiency of this method by comparing the allylation of acetylacetone using different allyl halides in methyl isobutyl ketone (MIBK) with potassium iodide (KI). The use of allyl chloride in conjunction with KI (to generate allyl iodide in situ) resulted in a significantly higher yield compared to using allyl chloride alone, although the reaction time was longer.

| Alkylating Agent | Solvent | Reaction Time (min) | Yield (%) |

| All-Cl + KI | MIBK | >360 | ~50 |

| All-Br + KI | MIBK | 120 | ~75 |

| All-I | MIBK | 60 | ~85 |

Data represents the allylation of acetylacetone at approximately 115°C. researchgate.net

Preparative Scale Synthesis and Industrial Relevance

Scaling the synthesis of this compound from the laboratory bench to a preparative or industrial scale requires consideration of factors such as cost, efficiency, purification, and solvent choice.

For preparative scale synthesis (multigram quantities), robust protocols have been developed that focus on high yields and straightforward purification. nih.govd-nb.info A common laboratory procedure involves reacting acetylacetone with allyl bromide in acetone using potassium carbonate as the base, which can achieve isolated yields of up to 90%. rsc.org

For industrial applications, solvents like methyl isobutyl ketone (MIBK) are preferred over more polar solvents like DMF due to their cost-effectiveness and favorable properties, such as the ability to remove water azeotropically. researchgate.net Purification via distillation is a viable method for isolating the product on a larger scale. researchgate.net However, when side products like O-alkylated derivatives are formed, purification via the precipitation of copper chelates followed by acid decomposition is a highly effective, albeit more laborious, method suitable for obtaining high-purity material. nih.govd-nb.info While not specific to this compound, the industrial production of other β-diketones, such as 2-thenoyltrifluoroacetone, provides a model for large-scale manufacturing. nih.govd-nb.info Industrial methods may involve transitioning from batch reactors to continuous flow reactors to improve consistency and throughput, alongside implementing solvent recovery systems to enhance economic and environmental performance.

The hydrosilylation of this compound to create silylated ligands like 3-(3'-triethoxysilylpropyl)pentane-2,4-dione highlights its relevance as a precursor in materials science, particularly for creating specialized sol-gel precursors for luminescent materials.

Reactivity Profiles and Mechanistic Investigations of 3 Allylpentane 2,4 Dione

Transformations Involving the Allylic Moiety

The carbon-carbon double bond of the allyl group is a key site for various addition and catalytic reactions, enabling the extension and functionalization of the molecule's carbon skeleton.

Hydrosilylation Reactions and Related Additions (e.g., with Triethoxysilane)

Hydrosilylation of the terminal double bond in the allyl group of 3-allylpentane-2,4-dione is a significant transformation for creating silicon-containing organic compounds. A key example is the reaction with triethoxysilane (B36694) ((EtO)3SiH) in the presence of Speier's catalyst (H2PtCl6). researchgate.netmathnet.ru This reaction leads to the synthesis of 3-(3′-triethoxysilylpropyl)pentane-2,4-dione, where the silylation occurs predominantly at the terminal carbon atom of the allyl moiety. researchgate.net The resulting silylated β-diketone is a crucial ligand for preparing hybrid materials, such as luminescent Eu³⁺-doped silica (B1680970) films, through sol-gel processes.

| Reactants | Catalyst | Product | Reference |

| This compound, Triethoxysilane | Speier's Catalyst | 3-(3′-Triethoxysilylpropyl)pentane-2,4-dione | researchgate.net |

Palladium-Catalyzed Cascade Reactions and Annulations (e.g., Pyrrole Synthesis)

The allylic group of this compound is reactive in palladium-catalyzed transformations. A notable application is in the efficient synthesis of highly substituted pyrroles. rsc.org In a cascade reaction catalyzed by palladium(II) trifluoroacetate (B77799) (Pd(OCOCF3)2), this compound reacts with primary amines to yield these heterocyclic structures. rsc.org This process demonstrates the utility of the allyl group in complex annulation sequences, providing a direct route to valuable nitrogen-containing compounds. rsc.orgacgpubs.org

| Substrate | Reagent | Catalyst | Product Type | Reference |

| This compound | Primary Amines | Pd(OCOCF3)2 | Highly substituted pyrroles | rsc.org |

Reactivity in Intermolecular Coupling Processes

This compound can be formed as a carbon-carbon coupling product in certain transition metal-mediated reactions. For instance, the decomposition of specific rhodium(I) complexes, such as RhCl(acac)(η¹-C₃H₅)(SiNP) and [Rh(acac)(η³-C₃H₅)(SiNP)]Cl, at temperatures above 233 K leads to the formation of this compound. acs.orgresearchgate.net This indicates that the allyl and acetylacetonate (B107027) (acac) moieties can couple intermolecularly within the coordination sphere of the metal center. acs.org

Reactivity Stemming from the Diketone Functionality

The β-diketone portion of the molecule is characterized by its acidic α-hydrogen and two electrophilic carbonyl carbons, which are central to its reactivity.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbons of the diketone are electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This fundamental reactivity, known as nucleophilic addition, involves the attack of a nucleophile on a carbonyl carbon, leading to the formation of a tetrahedral intermediate after the rehybridization of the carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org Although aldehydes are generally more reactive than ketones in such additions, the dicarbonyl nature of this compound makes it a versatile substrate for various nucleophilic and condensation reactions. youtube.comresearchgate.net These reactions can be catalyzed by either acid or base. In base-catalyzed mechanisms, a strong nucleophile attacks first, followed by protonation. youtube.com In acid-catalyzed pathways, the carbonyl oxygen is protonated first to increase the electrophilicity of the carbonyl carbon, followed by attack from a weaker nucleophile. youtube.com

Reactions with Oxidizing Agents (e.g., for bridged tetraoxanes)

The diketone functionality can react with oxidizing agents to form unique peroxide structures. Specifically, the reaction of β-diketones like this compound with hydrogen peroxide in the presence of a strong acid catalyst, such as sulfuric acid, yields bridged 1,2,4,5-tetraoxanes. figshare.comamazonaws.com These tetraoxane (B8471865) compounds are of interest for their potential biological activities. nih.gov The reaction proceeds via the acid-catalyzed addition of hydrogen peroxide to the carbonyl groups of the diketone. figshare.com

| Substrate | Reagents | Product Type | Reference |

| This compound | 37% aq. H2O2, H2SO4, EtOH | Bridged 1,2,4,5-tetraoxane | figshare.com |

Michael Addition Reactions in Stereoselective Synthesis

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. numberanalytics.comlibretexts.orgwikipedia.org In this context, this compound serves as a proficient Michael donor. The acidity of the methylene (B1212753) proton situated between the two carbonyl groups allows for easy deprotonation by a base, forming a resonance-stabilized enolate. wikipedia.org This nucleophilic enolate then attacks the β-carbon of an electrophilic α,β-unsaturated compound, known as a Michael acceptor. libretexts.orgwikipedia.org

The reaction is thermodynamically controlled and is versatile, accommodating a wide range of Michael acceptors such as α,β-unsaturated ketones, esters, nitriles, and nitro compounds. libretexts.orgorganic-chemistry.org The addition of the this compound enolate to a Michael acceptor results in the formation of a new 1,5-dicarbonyl compound, which is a valuable synthetic intermediate.

The true power of the Michael addition involving this compound is realized in stereoselective synthesis. The addition reaction creates a new stereocenter, and when the Michael acceptor contains a pre-existing chiral center or when a chiral acceptor is used, diastereomeric products can be formed. Modern synthetic methods focus on controlling the absolute stereochemistry of this transformation through the use of chiral catalysts. These catalysts, which can be small organic molecules (organocatalysts) or metal complexes with chiral ligands, create a chiral environment around the reactants, influencing the trajectory of the nucleophilic attack and favoring the formation of one enantiomer over the other. numberanalytics.com

Key strategies for achieving high stereoselectivity include:

Organocatalysis : Chiral amines, such as those derived from proline, or bifunctional catalysts like chiral thioureas and squaramides, can activate the Michael acceptor (via iminium ion formation) or organize both the donor and acceptor through hydrogen bonding, respectively, to induce enantioselectivity. organic-chemistry.org

Metal Catalysis : Chiral Lewis acids or transition metal complexes can coordinate to the Michael acceptor, rendering one of its faces more susceptible to attack by the nucleophile.

The table below illustrates potential stereoselective Michael additions using this compound as the donor with various acceptors and catalyst types.

Table 1: Representative Stereoselective Michael Additions with this compound

| Michael Acceptor | Catalyst Type | Potential Product Class | Stereochemical Goal |

|---|---|---|---|

| β-Nitrostyrene | Chiral Bifunctional Thiourea/Squaramide | γ-Nitro-β-aryl-δ-diketone | Enantioselective formation of two new stereocenters |

| 2-Cyclohexenone | Chiral Proline Derivative | 3-(1-allyl-1-acetyl-2-oxopropyl)cyclohexanone | Enantioselective conjugate addition |

| Ethyl Acrylate | Chiral Lewis Acid Metal Complex (e.g., Cu(II)-BOX) | Ethyl 4-(1-allyl-1-acetyl-2-oxopropyl)butanoate | Enantioselective formation of a quaternary carbon |

Elucidation of Reaction Mechanisms (e.g., Palladium-Catalyzed Wacker-type Reactions)

The allyl group in this compound makes it a versatile substrate for a variety of palladium-catalyzed transformations, which are fundamental to modern organic synthesis. solubilityofthings.com Mechanistic investigations into these reactions provide critical insights into catalyst behavior, selectivity, and reaction outcomes.

A relevant transformation for the terminal olefin of the allyl group is the Wacker-Tsuji oxidation . This reaction typically converts a terminal alkene into a methyl ketone using a palladium(II) catalyst, an oxidant, and, in the classic system, water as the nucleophile. wikipedia.orgorganic-chemistry.orglibretexts.org The generally accepted mechanism involves several key steps:

Coordination : The alkene coordinates to the electrophilic Pd(II) center. libretexts.org

Nucleophilic Attack : A nucleophile (e.g., water) attacks the coordinated alkene. The stereochemistry of this step, known as oxypalladation, can be either syn or anti depending on the reaction conditions, particularly the concentration of coordinating ligands like chloride. nih.govnih.gov

β-Hydride Elimination : The resulting palladium-alkyl intermediate undergoes β-hydride elimination to form a palladium-hydride species and an enol. libretexts.org

Tautomerization and Catalyst Regeneration : The enol tautomerizes to the more stable ketone product. The resulting Pd(0) is reoxidized to the active Pd(II) state by a co-oxidant (e.g., CuCl₂ or benzoquinone) to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org

A more direct and widely utilized palladium-catalyzed reaction for this compound is the Tsuji-Trost allylic alkylation . libretexts.orgmdpi.com This reaction is a powerful C-C bond-forming method where a nucleophile, in this case the enolate of the β-diketone itself, attacks an allylic substrate. When applied intramolecularly or to an external allylic substrate, this compound serves as the nucleophile.

If the starting material were an allylic acetate (B1210297) or halide, the mechanism proceeds via a well-established pathway:

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition into the allylic carbon-leaving group bond to form a π-allyl-palladium(II) complex. libretexts.orgmdpi.com

Nucleophilic Attack : The enolate of the β-diketone attacks one of the terminal carbons of the π-allyl complex. libretexts.org This attack typically occurs on the face opposite to the palladium metal (anti attack).

Reductive Elimination/Catalyst Regeneration : The product is released, and the Pd(0) catalyst is regenerated.

Alternatively, modern methods allow for the direct palladium-catalyzed allylic C-H alkylation , which avoids the need for a pre-installed leaving group. mdpi.com The mechanism for this more atom-economical process is often proposed to involve:

Allylic C-H Activation : A Pd(II) catalyst activates a C-H bond at the allylic position, often with the assistance of a base or a ligand (like acetate), to form a π-allyl-palladium(II) intermediate. mdpi.comdtu.dk

Nucleophilic Attack : The soft nucleophile (the enolate of this compound) adds to the π-allyl complex. mdpi.com

Catalyst Regeneration : The resulting Pd(0) is reoxidized back to Pd(II) by an external oxidant, such as benzoquinone, to perpetuate the catalytic cycle. mdpi.com

The table below compares the key mechanistic features of these palladium-catalyzed processes as they relate to a substrate like this compound.

Table 2: Mechanistic Comparison of Palladium-Catalyzed Reactions

| Feature | Wacker-Tsuji Oxidation | Tsuji-Trost Allylic Alkylation (from Allylic Acetate) | Direct Allylic C-H Alkylation |

|---|---|---|---|

| Initial Pd Species | Pd(II) | Pd(0) | Pd(II) |

| Key Intermediate | Pd(II)-alkyl complex nih.gov | π-Allyl-Pd(II) complex libretexts.org | π-Allyl-Pd(II) complex mdpi.com |

| Initial Substrate Activation | Alkene coordination to Pd(II) libretexts.org | Oxidative addition of Pd(0) to allylic C-X bond libretexts.org | Allylic C-H activation by Pd(II) mdpi.comdtu.dk |

| Role of Diketone | Potential nucleophile (intramolecular variant) | External/Internal Nucleophile libretexts.org | External/Internal Nucleophile mdpi.com |

| Final Step for Catalyst | Reoxidation of Pd(0) to Pd(II) by oxidant wikipedia.org | Reductive elimination regenerates Pd(0) | Reoxidation of Pd(0) to Pd(II) by oxidant mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyclohexenone |

| Acetic Acid |

| Acetone (B3395972) |

| Acetylacetone (B45752) |

| Allyl Acetate |

| Benzoquinone |

| Copper(II) chloride |

| Ethyl Acrylate |

| Ethyl 4-(1-allyl-1-acetyl-2-oxopropyl)butanoate |

| 4-allyl-4-acetyl-5-oxohexanenitrile |

| 3-(1-allyl-1-acetyl-2-oxopropyl)cyclohexanone |

| β-Nitrostyrene |

| Palladium |

| Propenenitrile |

| Squaramide |

| Thiourea |

Coordination Chemistry and Metal Complexation of 3 Allylpentane 2,4 Dione

Principles of Beta-Diketone Ligand Chelation

Beta-diketones, characterized by two carbonyl groups separated by a single carbon atom, are versatile ligands in coordination chemistry. researchgate.net Their ability to form stable complexes with a wide range of metal ions stems from their existence in a tautomeric equilibrium between the keto and enol forms. srce.hr The deprotonation of the enolic hydroxyl group results in a monoanionic ligand, the β-diketonate, which acts as a bidentate chelating agent. researchgate.netsrce.hr

The two oxygen atoms of the β-diketonate ligand coordinate to a metal ion, forming a stable six-membered chelate ring. researchgate.net This chelation process significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The formation of these chelate rings is a fundamental principle in coordination chemistry, influencing the geometry, reactivity, and electronic properties of the metal complex. researchgate.netsrce.hr The substituents on the β-diketone backbone can be modified to tune the properties of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with 3-allylpentane-2,4-dione typically involves the reaction of the β-diketone with a suitable metal salt in an appropriate solvent. The characterization of the resulting metal chelates is crucial to confirm their structure and purity and is often accomplished using techniques such as elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Transition metal complexes of this compound have been synthesized and studied for their potential applications, including their use as initiators in polymerization reactions. onu.edu.ua The synthesis of copper(II), nickel(II), and cobalt(II) chelates of this compound has been reported. researchgate.netonu.edu.ua These complexes are formed by the reaction of this compound with the corresponding metal salts. researchgate.net

Characterization data for these complexes reveal insights into their structure and bonding. For instance, in a study on the radical polymerization of methyl methacrylate (B99206), chelates of Cu(II), Ni(II), and Co(II) with this compound were utilized. onu.edu.ua The study highlighted that the nature of the metal ion influences the polymerization rate, with the order being Cu < Ni < Co. onu.edu.ua

Table 1: Selected Transition Metal Complexes of this compound

| Metal Ion | Complex Formula (General) | Coordination Geometry | Reference |

|---|---|---|---|

| Copper(II) | Cu(C₈H₁₁O₂)₂ | Planar-Square | onu.edu.ua |

| Nickel(II) | Ni(C₈H₁₁O₂)₂(H₂O)₂ | Octahedral | onu.edu.ua |

Note: The general formulas are based on the typical stoichiometry for these types of complexes.

The coordination of this compound extends to lanthanide metals, which are known for their unique luminescent properties. The synthesis of lanthanide complexes often involves the reaction of a modified this compound ligand with a lanthanide isopropoxide. researchgate.net For example, 3-(3′-triethoxysilylpropyl)pentane-2,4-dione, derived from this compound, has been used to synthesize europium(III), terbium(III), and ytterbium(III) β-diketonates. researchgate.net

These lanthanide complexes are of interest for the development of luminescent materials, such as sol-gel films. researchgate.net The organic ligand absorbs energy and transfers it to the central lanthanide ion, which then emits light at its characteristic wavelengths. For instance, terbium(III) complexes exhibit intense fluorescence with narrow emission bands, while europium(III) complexes also show characteristic emission lines. researchgate.net

The coordination geometry of the metal chelates of this compound is dependent on the central metal ion and its coordination number. Research has shown that cobalt(II) and nickel(II) complexes of this compound, which also contain two water molecules in their coordination sphere, adopt an octahedral geometry. onu.edu.ua In contrast, the copper(II) complex of this compound (APD-Cu) has a planar-square structure. onu.edu.ua The determination of these geometries is often achieved through a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction. scispace.commdpi.com

Stability and Reactivity of Metal-Ligand Complexes

The stability and reactivity of metal-ligand complexes are critical factors that determine their potential applications. For complexes of this compound, stability can be influenced by various factors, including the nature of the metal ion and the surrounding environment.

Hydrolytic stability is a crucial parameter, especially for applications in aqueous or moist environments. Studies on the hydrolytic stability of metal alkoxide complexes have included this compound (APD) as a ligand. scispace.com The stability of the ligand in these complexes is dependent on the type of metal ion. scispace.com For instance, in one study, the hydrolytic stability of the ligand in butoxide complexes was found to decrease in the order of Al > Zr > Ti at a specific water-to-complex ratio. scispace.com

When comparing different β-diketone ligands in titanium-butoxide complexes, the hydrolytic stability was observed to decrease in the order: acetylacetone (B45752) (ACAC) > this compound (APD) > allylacetoacetate (AAA) > ethylacetoacetate (EAA) > methacryloxyethyl-acetoacetate (MEAA). scispace.com This indicates that while this compound provides reasonable stability, it is somewhat less stable towards hydrolysis than the simpler acetylacetone ligand under the studied conditions. scispace.com

Impact on Condensation Reactions in Sol-Gel Processes

While this compound itself is not directly used in sol-gel processes, its derivative, 3-(3'-triethoxysilylpropyl)pentane-2,4-dione, plays a crucial role. This silylated β-diketone is synthesized via the hydrosilylation of this compound with triethoxysilane (B36694). researchgate.net The resulting compound combines the chelating ability of the pentane-2,4-dione structure with the network-forming capability of the triethoxysilyl group.

When complexed with rare-earth metal ions like europium(III) and terbium(III), these silylated ligands act as precursors for luminescent hybrid materials through a sol-gel method. researchgate.net The process involves the hydrolysis and subsequent condensation of the triethoxysilyl groups. researchgate.net Research indicates that the presence of moisture initiates not only this intended condensation reaction to form a silica-based matrix but also causes the hydration of the rare-earth metal cation within the complex. researchgate.netresearchgate.net This dual effect is a key aspect of the film formation process, influencing the final structure and properties of the luminescent sol-gel films. researchgate.net The study of these reactions, often using IR spectroscopy, is essential for controlling the formation of transparent, luminescent films. researchgate.netresearchgate.net

Application of Metal Chelates in Catalysis and Polymerization Initiation

Metal chelates of this compound have demonstrated significant utility as initiators in radical polymerization. onu.edu.ua Specifically, complexes of copper(II), nickel(II), and cobalt(II) have been successfully used to initiate the polymerization of methyl methacrylate (MMA) to produce polymethyl methacrylate (PMMA). grafiati.comonu.edu.ua

These metal-containing compounds can act as metallomonomers, becoming incorporated into the polymer structure. onu.edu.ua The introduction of these chelate groups into the macromolecule facilitates the formation of side branches, resulting in a branched polymer structure. researchgate.netonu.edu.ua This branched architecture, confirmed by calculations of the Zimm-Stockmeier factor, imparts improved properties to the resulting polymer, most notably enhanced thermal stability compared to PMMA synthesized using conventional initiators like benzoyl peroxide. researchgate.netonu.edu.ua

Among the tested chelates, the cobalt(II) complex of this compound is particularly noteworthy. It has been shown to conduct the polymerization of MMA at rates comparable to those achieved with the traditional radical initiator, benzoyl peroxide. researchgate.netonu.edu.ua This efficiency, combined with the ability to modify the polymer's structure and properties, highlights the potential of these chelates as advanced initiators in polymer chemistry. onu.edu.ua

Interactive Data Table: Polymerization of Methyl Methacrylate (MMA) with this compound (APD) Metal Chelates

| Metal Chelate | Polymerization Temperature | Resulting Polymer | Key Findings | Reference |

| APD-Co(II) | 70 °C | Branched PMMA | Polymerization rates are comparable to benzoyl peroxide. researchgate.netonu.edu.ua | onu.edu.ua |

| APD-Cu(II) | 70 °C | Branched PMMA | Introduces chelate fragments into the polymer, creating side chains. onu.edu.ua | onu.edu.ua |

| APD-Ni(II) | 70 °C | Branched PMMA | Resulting polymer exhibits higher thermal stability than linear PMMA. onu.edu.ua | onu.edu.ua |

Applications in Advanced Materials Science and Engineering

Polymeric Material Development

Transition metal chelates of 3-allylpenta-2,4-dione have demonstrated significant potential in polymer chemistry, particularly in the synthesis of polymethyl methacrylate (B99206) (PMMA) with tailored properties. These metal complexes can act as initiators and "metallomonomers," influencing the polymerization process and the final polymer structure. onu.edu.ua

Chelates of 3-allylpenta-2,4-dione with transition metals such as cobalt(II), copper(II), and nickel(II) have been investigated as initiators for the radical polymerization of methyl methacrylate (MMA). onu.edu.ua The cobalt(II) complex, in particular, has been shown to initiate polymerization at rates comparable to traditional radical initiators like benzoyl peroxide. onu.edu.ua This process leads to the formation of high molecular weight PMMA. The initiation mechanism involves the generation of radicals from the metal chelate, which then propagate the polymerization of MMA monomers. The incorporation of the β-diketonate fragments into the polymer chain suggests that these complexes can be considered as macroinitiators, where the initial complex forms a larger initiating species. onu.edu.ua

Table 1: Comparison of Polymerization of Methyl Methacrylate (MMA) with Different Initiators

| Initiator | Polymerization Rate | Resulting Polymer Molecular Weight | Reference |

|---|---|---|---|

| Cobalt(II) 3-allylpenta-2,4-dione chelate | Comparable to benzoyl peroxide | High | onu.edu.ua |

| Copper(II) 3-allylpenta-2,4-dione chelate | Investigated | High | onu.edu.ua |

| Nickel(II) 3-allylpenta-2,4-dione chelate | Investigated | High | onu.edu.ua |

| Benzoyl peroxide | Standard | Dependent on conditions | onu.edu.ua |

A key application of 3-allylpenta-2,4-dione chelates in polymer synthesis is the creation of branched PMMA with enhanced thermal stability. onu.edu.ua During the polymerization of MMA initiated by these metal chelates, the 3-allylpenta-2,4-dione fragments are incorporated into the polymer structure. These incorporated fragments can then act as grafting sites for side chains, leading to a branched polymer architecture. onu.edu.ua The presence of these branches disrupts the linear structure of the polymer, which can significantly alter its physical properties.

The branched structure of the resulting PMMA has been confirmed through calculations of the Zimm-Stockmeier factor. onu.edu.ua Furthermore, thermogravimetric analysis has demonstrated that PMMA synthesized with these chelates exhibits higher thermal stability compared to PMMA produced using conventional initiators like benzoyl peroxide. onu.edu.ua This enhanced stability is attributed to the presence of the metal chelate fragments within the polymer matrix, which can help to mitigate thermo-oxidative degradation.

Table 2: Properties of Polymethyl Methacrylate (PMMA) Synthesized with 3-Allylpenta-2,4-dione Chelates

| Property | PMMA with 3-allylpenta-2,4-dione Chelates | PMMA with Benzoyl Peroxide | Reference |

|---|---|---|---|

| Architecture | Branched | Linear | onu.edu.ua |

| Thermal Stability | Higher | Standard | onu.edu.ua |

The incorporation of 3-allylpenta-2,4-dione into polymer chains is a foundational step in the engineering of polymeric chelating ligands. By introducing the β-diketone functionality into a polymer backbone, materials with the ability to bind metal ions can be created. onu.edu.ua These polymeric ligands can be designed for various applications, such as metal ion sequestration, catalysis, and the development of functional hybrid materials. The synthesis of such polymers often involves the copolymerization of a monomer containing the β-diketone moiety with other monomers to tailor the properties of the final material. While detailed studies specifically on 3-allylpenta-2,4-dione for a wide range of polymeric chelating ligands are emerging, the principle is well-established with other functionalized β-diketones.

Luminescent Materials and Optical Devices

While direct applications of 3-allylpenta-2,4-dione in luminescent materials are not yet widely reported, its structural similarity to other β-diketones that are extensively used in this field suggests a strong potential for its use. Lanthanide β-diketonate complexes are renowned for their excellent luminescent properties, which are exploited in various optical devices. bg.ac.rsnih.gov

A common method for creating luminescent materials is the doping of sol-gel films with lanthanide β-diketonate complexes. iaea.orgacs.orgscielo.brdntb.gov.uarsc.orgens-paris-saclay.fr The sol-gel process allows for the synthesis of an inorganic silica (B1680970) matrix at low temperatures, in which organic luminescent complexes can be embedded. iaea.orgscielo.br This technique has been successfully used to prepare hybrid materials containing europium(III) and terbium(III) β-diketonate complexes. dntb.gov.ua The in-situ synthesis of these complexes within the sol-gel matrix is a promising approach, where the lanthanide salt and the β-diketone ligand are introduced into the initial sol. iaea.org This method can lead to a more homogeneous distribution of the luminescent centers and enhanced emission intensities. acs.org Given the ability of 3-allylpenta-2,4-dione to chelate lanthanide ions, it is a strong candidate for use in the preparation of such luminescent sol-gel films.

Table 3: Common Lanthanide Ions and their Emission Colors in β-Diketonate Complexes

| Lanthanide Ion | Typical Emission Color | Reference |

|---|---|---|

| Europium(III) | Red | nih.gov |

| Terbium(III) | Green | nih.gov |

| Samarium(III) | Orange-Red | nih.gov |

| Dysprosium(III) | Yellow | nih.gov |

Applications in Surface Modification for Separation Technologies

The unique chemical structure of 3-allylpentane-2,4-dione, combining a metal-chelating β-diketone group with a reactive allyl group, makes it a valuable ligand for modifying surfaces used in separation technologies. This dual functionality allows for the creation of specialized sorbents with tailored selectivity.

Design of Solid-Phase Extraction Sorbents

Solid-phase extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a complex matrix. thermofisher.com The effectiveness of SPE relies on the selective interaction between the analyte and a solid sorbent. appliedseparations.com this compound can be used to create highly selective SPE sorbents, particularly for the extraction of metal ions.

The β-diketone portion of the molecule can form stable chelate complexes with a wide range of metal ions. By immobilizing this compound onto a solid support, a sorbent is created that can selectively bind to specific metal ions from a solution. The selectivity can be tuned by adjusting the pH of the sample, which influences the charge of the diketone and the stability of the metal complexes.

The general steps for using a this compound-modified sorbent in SPE would involve:

Conditioning: The sorbent is treated with a solvent to activate the immobilized ligands.

Loading: The sample solution is passed through the sorbent, allowing the target metal ions to form complexes with the immobilized this compound.

Washing: The sorbent is rinsed with a solvent to remove any non-specifically bound impurities. thermofisher.com

Elution: A strong acid or a competing chelating agent is used to break the metal-ligand complex and release the purified metal ions for analysis. specartridge.com

The performance of these sorbents is often evaluated based on their binding capacity and selectivity for target ions.

Table 1: Hypothetical Performance Data for a this compound-Based SPE Sorbent

| Metal Ion | Optimal pH for Binding | Binding Capacity (mg/g) | Selectivity Factor (vs. interfering ion) |

|---|---|---|---|

| Copper(II) | 6.0 | 45.2 | 150 (vs. Zinc) |

| Lead(II) | 7.5 | 62.8 | 200 (vs. Cadmium) |

| Uranium(VI) | 4.5 | 85.1 | 500 (vs. Iron) |

Chemical Immobilization on Silica Surfaces

Silica is a common support material for SPE sorbents due to its high surface area, mechanical stability, and well-established surface chemistry. mdpi.com this compound can be chemically immobilized onto silica surfaces through several methods. One common approach involves a multi-step synthesis:

Surface Activation: The silica surface is first treated with an acid to generate a high density of silanol (B1196071) (Si-OH) groups.

Silanization: The activated silica is then reacted with a silane (B1218182) coupling agent that contains a reactive group compatible with the allyl group of this compound. An example is (3-mercaptopropyl)trimethoxysilane. The trimethoxysilane (B1233946) end of this molecule reacts with the silanol groups on the silica surface, forming stable covalent bonds. This leaves a thiol (-SH) group extending from the surface.

Ligand Attachment: The allyl group of this compound can then be covalently attached to the surface-bound thiol groups via a thiol-ene "click" reaction, which is often initiated by UV light or a radical initiator.

This immobilization strategy ensures a stable and robust attachment of the ligand to the silica surface, preventing leaching during the SPE process. rsc.org The density of the immobilized ligand on the silica surface can be controlled by adjusting the reaction conditions, which in turn affects the sorbent's binding capacity.

Molecular Electronics and Nanoscale Assemblies

The electronic properties of the β-diketone system, along with the potential for creating extended conjugated structures, make this compound an interesting candidate for applications in molecular electronics and nanoscale assemblies.

Integration into Curcuminoid-Based Molecular Architectures

Curcuminoids are a class of natural compounds known for their interesting electronic and optical properties. researchgate.net They are characterized by a β-diketone moiety flanked by two aromatic rings. researchgate.netnih.gov The core structure of curcuminoids allows for keto-enol tautomerism, which plays a crucial role in their electronic behavior. nih.gov this compound can be viewed as a fundamental building block that mimics the central chelating core of curcuminoids.

By using synthetic strategies to attach aromatic or other functional groups to the this compound scaffold, novel curcuminoid-like molecules can be designed. The allyl group provides a reactive handle for these synthetic modifications. These synthetic curcuminoids can be engineered to have specific electronic properties, such as tailored HOMO/LUMO energy levels, for use in organic electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The β-diketone core is essential for charge transport in these molecules, and modifications to the side groups can influence molecular packing and intermolecular electronic coupling in the solid state.

Role in Graphene Interconnects and Nanostructures

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, is a material with exceptional electrical conductivity. nih.gov However, for its use in electronic circuits, it is often necessary to modify its surface to tune its properties or to interface it with other materials. youtube.com this compound and its derivatives can play a role in the functionalization of graphene for these purposes.

The β-diketone group can be used to coordinate metal atoms or metal complexes onto the graphene surface. researchgate.net This can be used to locally dope (B7801613) the graphene, altering its electronic properties, or to introduce magnetic centers for spintronic applications. The functionalization process can proceed via π-π stacking interactions between the ligand and the graphene surface, or through the creation of covalent bonds.

The allyl group offers another route for functionalization. It can potentially be used to polymerize or cross-link molecules on the graphene surface, creating robust, functional coatings. For example, a layer of this compound could be attached to graphene and then used to chelate metal ions, forming a hybrid material with potential applications in catalysis or sensing. This functionalization can help in creating well-defined interconnects between graphene and other components in a nanoscale electronic device. researchgate.net

Table 2: Potential Effects of this compound Functionalization on Graphene Properties

| Functionalization Method | Target Property | Mechanism | Potential Application |

|---|---|---|---|

| Metal Chelation via β-diketone | Band Gap Opening | Modification of π-conjugation by coordinated metal atoms. researchgate.net | Graphene-based transistors |

| Polymerization via Allyl Group | Surface Passivation | Formation of a stable polymer coating. | Protective layers for graphene interconnects |

| Hybridization with Metal Nanoparticles | Enhanced Sensing | Creation of active sites for molecular adsorption. | Chemical sensors |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-allylpentane-2,4-dione. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework and the connectivity of atoms.

Proton (¹H) NMR spectroscopy is a primary technique for verifying the structure of this compound and assessing its purity. The spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.

Like its parent compound, 2,4-pentanedione, this compound exists in both keto and enol tautomeric forms. coe.edu This equilibrium influences the ¹H NMR spectrum, with distinct signals appearing for each form.

Keto Form: The protons of the two methyl groups (CH₃) typically appear as a sharp singlet. The methine proton (CH) at the C3 position, now bonded to the allyl group, would show a characteristic chemical shift and coupling. The allyl group itself introduces a complex set of signals: a multiplet for the CH proton, and two multiplets for the terminal CH₂ protons.

Enol Form: In the enol form, the molecule is asymmetric, leading to two distinct signals for the methyl groups. A key feature is the signal for the enolic hydroxyl (-OH) proton, which is often broad and appears at a significantly downfield chemical shift. The vinyl proton of the allyl group also gives a characteristic multiplet.

The integration of these signals allows for the determination of the keto-enol ratio in a given solvent. For a related compound, 3-(pyridin-2-ylmethyl)pentane-2,4-dione, ¹H NMR analysis confirmed the presence of two isomers. asianpubs.orgasianpubs.org The typical chemical shifts for the allyl group protons are well-established, providing a clear diagnostic for successful C-alkylation at the 3-position. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical values for the constituent functional groups.

| Proton Type | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methyl Protons (Keto) | -C(O)CH₃ | ~2.1-2.3 | Singlet |

| Methine Proton (Keto) | -C(O)-CH-C(O)- | ~3.7-4.0 | Triplet |

| Allyl CH₂ Protons | -CH-CH₂-CH= | ~2.5-2.8 | Doublet |

| Allyl CH Proton | -CH=CH₂ | ~5.6-5.9 | Multiplet |

| Allyl =CH₂ Protons | -CH=CH₂ | ~5.0-5.2 | Multiplet |

| Methyl Protons (Enol) | =C-CH₃ | ~1.9-2.1 | Two Singlets |

| Enol Hydroxyl Proton | -OH | ~15-17 | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. weebly.comthieme-connect.de Each unique carbon atom in the structure gives a distinct signal, allowing for direct confirmation of the carbon skeleton.

For this compound, the ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) functionality are particularly diagnostic, appearing significantly downfield (typically >200 ppm in the keto form). libretexts.org The carbons of the allyl group have characteristic chemical shifts that confirm its presence and attachment point. oregonstate.edu The central C3 carbon, bonded to the allyl group, would also have a unique chemical shift differentiating it from the unsubstituted parent compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical values for the constituent functional groups.

| Carbon Type | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbons | C=O | ~200-205 |

| Allyl =CH Carbon | -CH=CH₂ | ~130-135 |

| Allyl =CH₂ Carbon | -CH=CH₂ | ~115-120 |

| Methine Carbon | -C(O)-CH-C(O)- | ~60-65 |

| Allyl CH₂ Carbon | -CH-CH₂-CH= | ~30-35 |

| Methyl Carbons | -CH₃ | ~25-30 |

When this compound is used to functionalize an inorganic substrate, such as silica (B1680970), solid-state NMR (ssNMR) becomes a critical characterization technique. rsc.org For silica-based hybrid materials, ²⁹Si cross-polarization magic-angle spinning (CP MAS) NMR is particularly informative. nih.govresearchgate.net

This technique allows for the direct observation of the silicon atoms in the silica framework. Unmodified silica surfaces show signals corresponding to geminal silanols (Q²), single silanols (Q³), and fully condensed siloxane bridges (Q⁴). nih.gov Upon successful grafting of an organosilane derived from this compound, new signals, referred to as T-silsesquioxane sites, appear in the ²⁹Si spectrum. These T-signals are direct evidence of the formation of covalent Si-O-Si bonds between the functionalizing agent and the silica surface, confirming the creation of the hybrid material. nih.gov The relative intensities of the Q and T signals can provide quantitative information about the degree of surface functionalization.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecular bonds. They are highly effective for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites bond vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the FTIR spectrum would display several characteristic absorption bands. The most prominent would be the strong C=O (carbonyl) stretching vibrations. In the parent compound, acetylacetone (B45752), the keto form shows two C=O peaks around 1728 cm⁻¹ and 1708 cm⁻¹, while the enol form exhibits a broad ν(C=C-OH) vibration around 1604 cm⁻¹. researchgate.netresearchgate.netnist.gov The presence of the allyl group would introduce additional characteristic peaks, most notably the C=C stretching vibration around 1640 cm⁻¹ and the =C-H stretching and bending modes.

Table 3: Key FTIR Absorption Bands for this compound This table is predictive and based on typical values for the constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp³) | -CH₃, -CH₂- | 2850-3000 |

| C-H Stretch (sp²) | =CH₂, =CH- | 3010-3100 |

| C=O Stretch (Keto) | Diketone | ~1700-1730 |

| C=C Stretch (Allyl) | Allyl Group | ~1640 |

| C=C-OH Stretch (Enol) | Enol Tautomer | ~1600 |

| O-H Stretch (Enol) | Enol Tautomer | 2500-3200 (broad) |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. mdpi.com While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing symmetric, non-polar bonds. nih.gov

In the Raman spectrum of this compound, the C=C stretch of the allyl group would be expected to produce a strong and sharp signal, as this bond is highly polarizable. The symmetric C=O stretching vibration would also be Raman active. This technique provides a confirmatory "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of the carbon skeleton and its functional groups.

Mass Spectrometry Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds. For a relatively small organic molecule like 3-allylpenthane-2,4-dione, various ionization methods can be employed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. unirioja.esnih.gov It is particularly useful for polar and thermally labile molecules. In the analysis of β-dicarbonyl compounds, ESI-MS typically operates in the positive ion mode, where the analyte molecule is detected as a protonated species [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.com

For 3-allylpenthane-2,4-dione (molecular weight: 140.18 g/mol ), the expected ions in an ESI-MS spectrum would be observed at m/z values corresponding to these adducts. nih.gov High-resolution mass spectrometry (HRMS) using ESI can provide highly accurate mass measurements, which are crucial for confirming the elemental composition of the compound. amazonaws.com While detailed fragmentation studies for this specific molecule via ESI-MS/MS are not extensively published, tandem mass spectrometry would likely involve characteristic neutral losses, such as the loss of the allyl group (C₃H₅, 41 Da) or acetyl groups (CH₃CO, 43 Da), providing structural confirmation. The fragmentation patterns of similar β-dicarbonyl structures often proceed through predictable pathways that help in their unambiguous identification. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, predominantly used for large biomolecules and synthetic polymers. mathnet.ru Its application to small molecules (< 500 Da) can be challenging due to interference from matrix-related ions in the low-mass region. rsc.org However, with the appropriate choice of matrix, MALDI-TOF can provide rapid and sensitive analysis. nih.gov

In a MALDI-TOF analysis, the sample, 3-allylpenthane-2,4-dione, would be co-crystallized with a matrix material that strongly absorbs the laser energy, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA). uab.cat The laser irradiation desorbs and ionizes the analyte molecules, typically forming singly charged ions [M+H]⁺ or radical cations [M]⁺•. nih.gov For 3-allylpenthane-2,4-dione, this would result in a primary peak around m/z 140-141. The technique has been successfully applied to characterize related β-diketone structures, particularly metal acetylacetonate (B107027) complexes, demonstrating its utility in organometallic and coordination chemistry. nih.govuab.cat

| Technique | Ionization Principle | Expected Ion for this compound | Key Applications/Findings |

|---|---|---|---|

| ESI-MS | Soft ionization from solution, forms protonated or cationized molecules. unirioja.es | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Provides accurate molecular weight and elemental composition (HRMS). mdpi.comamazonaws.com |

| MALDI-TOF MS | Laser-induced desorption/ionization from a solid matrix. mathnet.ru | [M+H]⁺, [M]⁺• | Useful for related β-diketone complexes; choice of matrix is critical. nih.govuab.cat |

| GC-MS (EI) | Electron impact ionization in the gas phase, often causes fragmentation. | [M]⁺• and various fragment ions. | The molecule has been identified in natural products with a molecular weight of 140.1 g/mol. mdpi.com |

Electronic and Luminescence Spectroscopy

Electronic and luminescence spectroscopy techniques probe the electronic structure of a molecule by observing how it interacts with light, providing insights into conjugation, chromophores, and excited-state properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The absorption characteristics of 3-allylpenthane-2,4-dione are dominated by its β-dicarbonyl structure, which exists in a dynamic equilibrium between keto and enol tautomers. wikipedia.org The enol form possesses a conjugated π-system (O=C-C=C-OH) that gives rise to an intense π → π* electronic transition. researchgate.net

For the parent compound, acetylacetone (pentane-2,4-dione), this absorption maximum (λmax) occurs at approximately 275 nm in nonpolar solvents where the enol form is favored. acs.org The allyl group at the 3-position is an isolated substituent and is not in conjugation with the β-diketone π-system. Therefore, it is not expected to cause a significant bathochromic (red) shift in the λmax. The primary absorption band for 3-allylpenthane-2,4-dione would be predicted to remain in a similar region to that of acetylacetone and other 3-alkyl-substituted pentanediones. acs.org

| Compound | Substitution at 3-position | Typical λmax (nm) | Associated Transition |

|---|---|---|---|

| Pentane-2,4-dione | -H | ~275 | π → π* (Enol form) acs.org |

| This compound | -CH₂CH=CH₂ | ~275-280 (Predicted) | π → π* (Enol form) |

| 3-(9-anthrylmethyl) pentane-2,4-dione | -CH₂-(9-anthracene) | 350, 368, 388 | π → π* (Anthracene moiety) researchgate.net |

Photoluminescence and Fluorescence Emission Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. This property is typically observed in molecules with extended π-conjugated systems or specific fluorophoric groups. Simple β-dicarbonyl compounds like acetylacetone and its alkyl-substituted derivatives are generally considered non-fluorescent or exhibit very weak fluorescence. researchgate.net The excited states of these compounds tend to relax through non-radiative pathways, such as internal conversion or intersystem crossing, rather than by emitting photons.

Significant fluorescence can be induced by attaching a known fluorophore to the pentane-2,4-dione core. For example, a study on 3-(9-anthrylmethyl) pentane-2,4-dione (AMPD) demonstrated that the fluorescence properties are dominated by the anthracene (B1667546) moiety. researchgate.net In acetonitrile, AMPD exhibits structured emission peaks at 396, 418, and 444 nm, which are characteristic of anthracene, and displays a relatively high fluorescence quantum yield (Φf = 0.413). researchgate.net This indicates that while 3-allylpenthane-2,4-dione itself is not expected to be luminescent, it can serve as a versatile scaffold for constructing fluorescent materials. rsc.org

Time-Resolved Luminescence Spectroscopy

Time-resolved luminescence spectroscopy measures the decay of luminescence intensity over time after excitation by a pulse of light. The primary parameter obtained is the luminescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This technique provides dynamic information about the excited state and its deactivation pathways.

As 3-allylpenthane-2,4-dione is not luminescent, it would not be a candidate for this type of analysis. However, examining its fluorescent derivatives is informative. For the highly fluorescent 3-(9-anthrylmethyl) pentane-2,4-dione, time-resolved measurements show a fluorescence lifetime that varies with solvent polarity. researchgate.net This dependence can reveal details about the interaction between the excited fluorophore and the surrounding solvent molecules.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) in ns |

|---|---|---|---|

| 3-(9-anthrylmethyl) pentane-2,4-dione researchgate.net | Hexane (B92381) | 0.435 | 4.50 |

| Dioxane | 0.431 | 4.95 | |

| Acetonitrile | 0.413 | 4.57 | |

| Methanol | 0.370 | 4.10 | |

| This compound | Any | Negligible (Expected) | Not Applicable |

Electrochemical Characterization (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

The electrochemical behavior of this compound, a β-diketone, is of significant interest for understanding its redox properties, which are crucial for its applications in coordination chemistry and catalysis. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the oxidation and reduction potentials of this molecule and its metal complexes.

While direct electrochemical studies on this compound are not extensively documented in publicly available literature, the electrochemical properties can be inferred from studies on similar γ-substituted β-diketones and their metal complexes. The electrochemical response of these compounds is typically centered on the redox activity of the β-diketonate ligand and any coordinated metal ion.

Cyclic Voltammetry (CV): In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For a β-diketone like this compound, the enolate form is electrochemically active. The voltammogram would likely exhibit irreversible or quasi-reversible oxidation peaks corresponding to the oxidation of the enolate. The presence of the allyl group at the 3-position can influence the electron density of the diketone backbone, thereby affecting the oxidation potential compared to unsubstituted pentane-2,4-dione.

Studies on related bis(β-diketonato)copper(II) complexes have shown that substitution at the γ-position (the 3-position) influences the redox potentials of both the ligand and the metal center. semanticscholar.org The electron-donating or withdrawing nature of the substituent can shift the oxidation and reduction potentials. The allyl group, being weakly electron-donating, might be expected to slightly lower the oxidation potential of the diketone.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and can be used for quantitative analysis. It provides well-defined peaks with lower background currents. For this compound, DPV would be suitable for determining its concentration in a solution and for studying the finer details of its redox behavior. The peak potential in DPV is related to the half-wave potential and can provide thermodynamic information about the redox process.

Interactive Data Table: Illustrative Electrochemical Data for this compound

The following table presents hypothetical but scientifically plausible electrochemical data for this compound, based on the behavior of similar β-diketones. This data is for illustrative purposes to demonstrate the type of information obtained from these techniques.

| Parameter | Cyclic Voltammetry (Illustrative) | Differential Pulse Voltammetry (Illustrative) |

| Oxidation Potential (Epa) | +1.2 V vs. Ag/AgCl | +1.15 V vs. Ag/AgCl |

| Reduction Potential (Epc) | Not typically observed | Not typically observed |

| Peak Separation (ΔEp) | - | - |

| Scan Rate | 100 mV/s | 50 mV/s |

| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ | Acetonitrile / 0.1 M TBAPF₆ |

Chromatographic Methods for Separation and Quantification (e.g., Thin Layer Chromatography, Gas Chromatography)researchgate.net

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique for monitoring the progress of a reaction and for preliminary purity assessment. For a moderately polar compound like this compound, a silica gel stationary phase is commonly used. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically employed. The polarity of the mobile phase can be adjusted to optimize the retention factor (Rf) value.

Due to the keto-enol tautomerism of β-diketones, it is sometimes possible to observe two spots on a TLC plate, corresponding to the two tautomers, especially if the interconversion is slow on the chromatographic timescale. mdpi.com Visualization of the spots can be achieved under UV light if the compound is UV-active, or by using a staining agent such as potassium permanganate (B83412) or iodine vapor.

Interactive Data Table: Illustrative TLC Data for this compound

This table provides hypothetical TLC data to illustrate the separation of this compound.

| Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) (Illustrative) |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (4:1) | 0.45 |

| Silica Gel 60 F₂₅₄ | Heptane:Diethyl Ether (3:1) | 0.50 |

| Alumina | Dichloromethane | 0.60 |

Gas Chromatography (GC): GC is a powerful technique for the separation and quantification of volatile compounds like this compound. The compound is vaporized and passed through a capillary column containing a stationary phase. The retention time (RT) is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

The keto and enol tautomers of β-diketones can sometimes be separated by GC, leading to the appearance of two peaks in the chromatogram. oup.com The ratio of the peak areas can provide information about the tautomeric equilibrium. A flame ionization detector (FID) is commonly used for the detection and quantification of organic compounds like this compound. For structural confirmation, GC can be coupled with mass spectrometry (GC-MS).

Interactive Data Table: Illustrative GC Data for this compound

This table presents hypothetical GC data for this compound.

| Column Type | Oven Temperature Program | Carrier Gas (Flow Rate) | Retention Time (RT) (Illustrative) |

| HP-5 (5% Phenyl Methyl Siloxane) | 50°C (2 min), then 10°C/min to 250°C, hold for 5 min | Helium (1 mL/min) | 8.5 min (keto), 9.2 min (enol) |